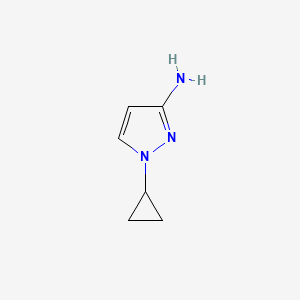

1-Cyclopropyl-1H-pyrazol-3-amine

Übersicht

Beschreibung

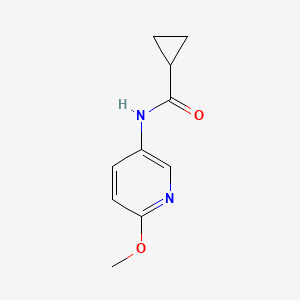

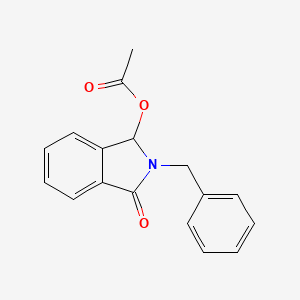

1-Cyclopropyl-1H-pyrazol-3-amine is a compound that falls within the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The cyclopropyl group attached to the pyrazole ring adds steric bulk and can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazoles, including those with a cyclopropyl substituent, can be achieved through various methods. One efficient approach is the one-pot synthesis from cyclopropyl oximes, which involves sequential ring-opening, chlorovinylation, and intramolecular aza-cyclization under Vilsmeier conditions (POCl3/DMF) . Another method involves the one-pot synthesis from 1,2-cyclopropa-3-pyranones with primary amines, catalyzed by InBr3 . Additionally, cyclopropenium salts can react with nitrogen nucleophiles to form pyrazoles, although the yields can be small .

Molecular Structure Analysis

The molecular structure of pyrazoles can be complex, with the potential for various substituents to be added to the core ring. For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives demonstrates the ability to introduce additional functional groups to the pyrazole ring, which can be tailored for specific properties such as antimicrobial activity .

Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloadditions with α,β-unsaturated carbonyl compounds or alkenes to form pyrazolo[1,5-a]pyridines . They can also be synthesized through a one-pot, three-component cyclocondensation involving β-oxodithioester, amine, and hydrazine . Furthermore, pyrazoles can be acylated to form 1-acyl-3-(2-chloroethyl)-2-pyrazolines, which can then be transformed into 1,4,5,6-tetrahydropyridazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-cyclopropyl-1H-pyrazol-3-amine derivatives can be influenced by the substituents on the pyrazole ring. For example, the introduction of a 4-methoxybenzyl group can lead to compounds with potent antimicrobial activities, as seen in a series of synthesized benzamides . The crystal structure of a related compound, 1-methyl-3-phenyl-5(p-tolyl)-6,7,8,9,10,11,12,13,14,15-decahydro-3H-cyclododeca[d]pyrazolo[3,4-b]pyridine, shows that the pyridine ring can adopt a coplanar structure, which may have implications for the compound's reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

1-Cyclopropyl-1H-pyrazol-3-amine derivatives have shown potential in antimicrobial applications. A study synthesized a series of these derivatives to assess their antibacterial and antifungal activities. The results indicated that some synthesized compounds, like 9d, 9g, and 9h, demonstrated potent antimicrobial activities against various strains of bacteria and fungi (Raju et al., 2010).

Catalysis and Synthesis

The compound has been utilized in palladium-catalyzed direct arylations. A study explored its reactivity, demonstrating successful employment in palladium-catalyzed direct arylations, leading to the regioselective formation of C4-arylated pyrazoles without decomposing the cyclopropyl unit (Sidhom et al., 2018).

Microwave-Assisted Synthesis

A microwave-mediated method was developed for the efficient and resourceful synthesis of 1-aryl-1H-pyrazole-5-amines, including those with the 1-cyclopropyl moiety. This process uses water as the solvent, highlighting its utility and reproducibility in producing compounds for various applications like pesticides and anti-malarials (Law et al., 2019).

Solvent-Free Synthesis

Another study focused on the efficient one-pot synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals, which are promising candidates for drug discovery. This synthesis was performed under solvent-free and catalyst-free conditions, emphasizing environmental friendliness and high yields (Yu et al., 2013).

Drug and Pharmacophore Development

The structure of 1-cyclopropyl-1H-pyrazol-3-amine derivatives has been studied for their potential in drug development. One such study involved synthesizing pyrazole derivatives and analyzing their structures for possible antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

Green Chemistry Applications

In green chemistry, 1-cyclopropyl-1H-pyrazol-3-amine derivatives have been synthesized through environmentally friendly methods. A study highlighted a L-proline-catalyzed, on-water four-component domino reaction from simple, acyclic starting materials to create densely functionalized 4H-pyrano[2,3-c]pyrazoles and bispyrazolyl propanoates (Prasanna et al., 2013).

Safety And Hazards

The safety information available indicates that 1-Cyclopropyl-1H-pyrazol-3-amine is a hazardous substance. It has a GHS05 pictogram, a signal word of “Danger”, and hazard statement H314 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Eigenschaften

IUPAC Name |

1-cyclopropylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMPPAXSPFYJIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679546 | |

| Record name | 1-Cyclopropyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-1H-pyrazol-3-amine | |

CAS RN |

1240565-06-3 | |

| Record name | 1-Cyclopropyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B3032123.png)

![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032128.png)

![(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3032130.png)

![2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B3032131.png)

![Benzoic acid, 3-[(1E)-2-carboxyethenyl]-](/img/structure/B3032144.png)